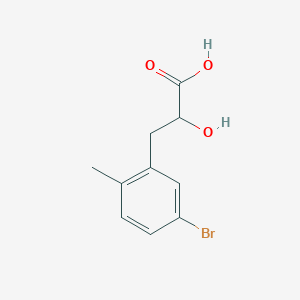

3-(5-Bromo-2-methylphenyl)-2-hydroxypropanoic acid

Description

3-(5-Bromo-2-methylphenyl)-2-hydroxypropanoic acid is a brominated aromatic compound featuring a hydroxy-substituted propanoic acid backbone. Its structure includes a 5-bromo-2-methylphenyl group attached to the β-carbon of the propanoic acid chain, with a hydroxyl group at the α-position.

Properties

Molecular Formula |

C10H11BrO3 |

|---|---|

Molecular Weight |

259.10 g/mol |

IUPAC Name |

3-(5-bromo-2-methylphenyl)-2-hydroxypropanoic acid |

InChI |

InChI=1S/C10H11BrO3/c1-6-2-3-8(11)4-7(6)5-9(12)10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14) |

InChI Key |

UZWDFDXJYWJZIE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)CC(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(5-Bromo-2-methylphenyl)-2-hydroxypropanoic acid typically involves the following key steps:

- Introduction of the bromine substituent at the 5-position of the aromatic ring.

- Installation of the methyl group at the 2-position.

- Formation of the 2-hydroxypropanoic acid side chain attached to the aromatic ring.

Aromatic Bromination and Methylation

A common approach starts with a suitably substituted phenol or phenyl derivative, such as 2-methylphenol (o-cresol), which undergoes selective bromination to afford 5-bromo-2-methylphenol. The bromination is often carried out using brominating agents under controlled conditions to ensure regioselectivity.

Side Chain Introduction via Friedel-Crafts Acylation and Subsequent Hydroxylation

One documented method involves the following sequence:

Acylation: The 5-bromo-2-methylphenol is subjected to Friedel-Crafts acylation using reagents such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce an acetyl group ortho or para to the hydroxyl group, typically yielding 5-bromo-2-hydroxy-3-methylacetophenone derivatives.

Fries Rearrangement: A Lewis acid-catalyzed rearrangement (Fries rearrangement) can be employed to migrate the acyl group to the desired position on the aromatic ring, enhancing regioselectivity and preparing the compound for further functionalization.

Nitration and Reduction (if necessary): In some synthetic routes, nitration of the aromatic ring is performed to introduce a nitro group, which may later be reduced to an amino group if required for subsequent transformations.

Side Chain Extension: The acetophenone intermediate is then converted into the 2-hydroxypropanoic acid side chain. This can be achieved by various methods, including:

- Haloform reaction: Oxidation of methyl ketones to carboxylic acids.

- Hydroxylation: Introduction of the hydroxyl group at the alpha position relative to the carboxyl group.

Purification: The final product is purified using solvent extraction and crystallization techniques. Tetrachlorethylene has been reported as an effective solvent for purification due to its lower toxicity and ease of recycling compared to chloroform or carbon tetrachloride.

Organometallic Approaches for Side Chain Construction

Advanced synthetic methods employ organometallic reagents such as Grignard reagents or organolithium compounds to construct the hydroxypropanoic acid moiety with high stereochemical control.

For example, the reaction of a brominated and chlorinated benzyl phenyl ether derivative with organomagnesium or organolithium reagents in tetrahydrofuran (THF) at low temperatures (-90 °C to -20 °C) allows for the nucleophilic addition to protected sugar derivatives or other electrophilic partners, leading to the formation of complex hydroxypropanoic acid derivatives with high yields (approximately 65-67%).

The use of lithium chloride complexes with isopropylmagnesium chloride or n-butylmagnesium chloride enhances the efficiency of the Grignard exchange reactions, facilitating the formation of the desired aryl lithium intermediates, which are then reacted with electrophiles to yield the target compound or its precursors.

Catalysts such as iron acetylacetonate or nickel-based complexes are employed to promote these coupling reactions under nitrogen atmosphere, with reaction temperatures ranging from 0 °C to 50 °C, followed by quenching with dilute hydrochloric acid and purification by extraction and recrystallization.

Data Tables Summarizing Key Preparation Conditions and Yields

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Aromatic bromination | Brominating agent (e.g., Br2) | Controlled (room temp or lower) | High (not specified) | Selective 5-position bromination |

| Friedel-Crafts acylation | Acetyl chloride, AlCl3 | 0 °C to room temp | Moderate to high | Introduces acetyl group ortho/para to OH |

| Fries rearrangement | Lewis acid (e.g., AlCl3) | Elevated temp | High | Rearranges acyl group for regioselectivity |

| Organometallic addition | BuMgCl/BuLi in THF, followed by sugar derivative | -90 °C to 20 °C | 65-67 | Grignard exchange with lithium chloride complex |

| Purification | Tetrachlorethylene solvent | Ambient | - | Reduced toxicity, easy recycling |

Research Discoveries and Optimization Notes

The use of tetrachlorethylene as a reaction and purification solvent offers advantages due to its lower toxicity and environmental impact compared to traditional solvents like chloroform and carbon tetrachloride.

Organometallic reagents complexed with lithium chloride improve the selectivity and yield of aryl lithium intermediates, which are crucial for the construction of the hydroxypropanoic acid side chain.

Catalytic systems involving iron and nickel acetylacetonates have been optimized to facilitate coupling reactions under mild conditions, reducing side reactions and improving product purity.

Temperature control during organometallic additions is critical to maintain stereochemical integrity and prevent decomposition of sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-methylphenyl)-2-hydroxypropanoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the brominated aromatic ring to a less oxidized state.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the aromatic ring.

Scientific Research Applications

3-(5-Bromo-2-methylphenyl)-2-hydroxypropanoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-methylphenyl)-2-hydroxypropanoic acid involves its interaction with molecular targets and pathways within biological systems. The brominated aromatic ring and hydroxypropanoic acid moiety may interact with enzymes, receptors, or other biomolecules, leading to specific biochemical effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related bromophenyl propanoic acid derivatives and other hydroxy-substituted aromatic acids. Key differences in substituents, physicochemical properties, and biological relevance are highlighted.

Structural Comparison

Key Observations:

Substituent Effects: The bromo group enhances electrophilic substitution resistance and lipophilicity compared to non-halogenated analogs (e.g., Danshensu). Methoxy (in ) vs. Chlorine substitution () introduces higher electronegativity, affecting hydrogen bonding and solubility.

Hydroxyl Group Position: The hydroxyl at C-2 of the propanoic chain (target compound) mimics lactic acid (2-hydroxypropanoic acid), enabling chelation or hydrogen bonding in biological systems . In contrast, hydroxyls on the phenyl ring (e.g., ) may confer antioxidant properties similar to phenolic acids like salvianolic acids .

Chain Length: Shorter chains (e.g., acetic acid derivative in ) reduce steric hindrance but limit conformational flexibility compared to propanoic acid derivatives.

Physicochemical Properties

- Solubility: The hydroxyl group in the target compound increases water solubility compared to non-hydroxylated analogs (e.g., ). However, bromine and methyl groups counterbalance this by enhancing hydrophobicity.

- Acidity: The α-hydroxy group lowers the pKa of the carboxylic acid, making it more acidic than non-hydroxylated analogs. For example, lactic acid (pKa ~3.86) is more acidic than propanoic acid (pKa ~4.88) .

- Thermal Stability: Bromine’s electron-withdrawing effect may reduce thermal stability compared to non-halogenated derivatives.

Biological Activity

3-(5-Bromo-2-methylphenyl)-2-hydroxypropanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound 3-(5-Bromo-2-methylphenyl)-2-hydroxypropanoic acid features a bromo-substituted aromatic ring and a hydroxypropanoic acid moiety. The presence of the bromine atom may influence its biological activity by enhancing lipophilicity and affecting molecular interactions.

The mechanism of action for this compound is primarily associated with its interaction with specific biological targets, such as enzymes and receptors. The hydroxy and carboxylic acid groups can engage in hydrogen bonding, while the aromatic brominated group may enhance binding affinity through hydrophobic interactions. Such interactions can modulate various biological pathways, leading to diverse pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of 3-(5-Bromo-2-methylphenyl)-2-hydroxypropanoic acid exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess antibacterial and antifungal activities against various pathogens. The structure-activity relationship (SAR) suggests that modifications in the side chains can enhance efficacy against specific microbial strains .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Certain studies have demonstrated that similar compounds can reduce inflammatory responses in vitro. The inhibition of pro-inflammatory cytokines and mediators in activated microglia has been observed, suggesting a possible application in treating neuroinflammatory conditions .

Cytotoxicity Against Cancer Cells

Preliminary investigations into the cytotoxic effects of 3-(5-Bromo-2-methylphenyl)-2-hydroxypropanoic acid reveal moderate activity against various cancer cell lines. For example, IC50 values indicate selective cytotoxicity towards colon tumor cells (HCT-116) and lung cancer cells (A549) among others . This suggests potential for further development as an anticancer agent.

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of related compounds, revealing that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The effectiveness was attributed to their ability to disrupt bacterial cell membranes .

- Inflammation Model : In a model evaluating neuroinflammation, compounds structurally similar to 3-(5-Bromo-2-methylphenyl)-2-hydroxypropanoic acid demonstrated significant reductions in inflammatory markers when tested on activated microglia .

- Cytotoxic Studies : In vitro assays conducted on various cancer cell lines showed that modifications to the hydroxypropanoic acid structure could enhance cytotoxicity, providing insights into optimizing compounds for better therapeutic outcomes .

Data Summary

Q & A

Q. What are the optimal laboratory-scale synthetic routes for 3-(5-Bromo-2-methylphenyl)-2-hydroxypropanoic acid?

- Methodological Answer : The compound can be synthesized via esterification of 3-(5-Bromo-2-methylphenyl)-2-oxopropanoic acid with alcohols (e.g., methanol) under acidic conditions, followed by selective reduction of the ketone group to a hydroxyl moiety. Key steps include:

- Step 1 : Esterification using anhydrous THF and catalytic acid (e.g., H₂SO₄) at 0–25°C to form the methyl ester intermediate .

- Step 2 : Reduction of the 2-oxo group using chiral catalysts (e.g., Ru-BINAP complexes) to achieve enantioselectivity, yielding the 2-hydroxy derivative .

Critical Parameters : Reaction temperature, solvent polarity, and catalyst loading significantly impact yield and purity.

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the bromo-methylphenyl group (δ ~7.2–7.5 ppm for aromatic protons) and hydroxypropanoic acid backbone (δ ~4.2 ppm for the α-hydroxy proton) .

- Mass Spectrometry (HRMS) : Verify molecular weight (C₁₁H₁₁BrO₃; expected [M+H]⁺ = 279.0) .

- X-ray Crystallography : Resolve stereochemistry and confirm hydrogen bonding of the hydroxyl group .

Q. What initial biological screenings are recommended for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial Activity : Screen against ESKAPE pathogens (e.g., Staphylococcus aureus, Escherichia coli) using broth microdilution (MIC determination) .

- Anti-inflammatory Potential : Test COX-1/COX-2 inhibition in vitro via prostaglandin E₂ (PGE₂) ELISA in human cell lines .

- Cytotoxicity : Assess IC₅₀ values in normal (e.g., HEK293) and cancer (e.g., MCF-7) cell lines using MTT assays .

Advanced Research Questions

Q. How can enantioselective synthesis of (R)- and (S)-isomers be achieved?

- Methodological Answer : Employ asymmetric catalysis:

- Chiral Reducing Agents : Use (R)- or (S)-BINAP-Ru complexes for ketone reduction, achieving >90% enantiomeric excess (ee) .

- Chiral Auxiliaries : Introduce a temporary chiral group (e.g., Evans oxazolidinone) during synthesis, followed by cleavage post-reduction .

Validation : Monitor ee via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. What structure-activity relationships (SAR) guide modifications to enhance bioactivity?

- Methodological Answer : Key structural features and their impacts:

| Modification | Effect on Activity | Example |

|---|---|---|

| Bromine at C5 | Enhances lipophilicity and antimicrobial potency | 3-(5-Bromo-2-methylphenyl) vs. non-brominated analog |

| Methyl at C2 | Steric hindrance improves metabolic stability | 2-methylphenyl vs. unsubstituted phenyl |

| Hydroxyl at C2 | Critical for COX inhibition; esterification reduces activity | |

| Strategy : Systematic substitution at C5 (e.g., Cl, F) and C2 (e.g., ethyl, methoxy) to optimize target binding . |

Q. How can stability issues (e.g., hydrolysis, oxidation) during storage be mitigated?

- Methodological Answer :

- Storage Conditions : Store at 0–6°C in amber vials under inert gas (N₂/Ar) to prevent oxidation and photodegradation .

- Lyophilization : Improve shelf life by lyophilizing the compound as a sodium salt .

- Stability Monitoring : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC tracking of degradation products .

Q. How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

- Methodological Answer : Conduct meta-analysis and controlled replication studies:

- Standardize Assays : Use identical cell lines (e.g., RAW264.7 for COX-2) and normalize to reference inhibitors (e.g., indomethacin) .

- Control Variables : Account for solvent (DMSO vs. ethanol) and serum content in cell media, which affect compound solubility and bioavailability .

- Statistical Validation : Apply ANOVA to compare datasets; outliers may indicate assay-specific interference (e.g., metal ion contamination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.